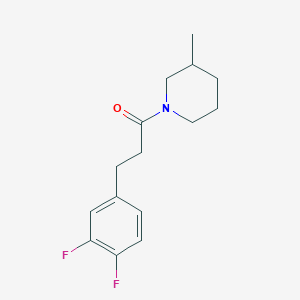
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as DFP, is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among researchers due to its potential applications in scientific research.
作用机制
The exact mechanism of action of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been shown to produce a variety of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce changes in mood, cognition, and behavior.
实验室实验的优点和局限性
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also produces consistent and reliable results in experiments. However, it is important to note that 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a controlled substance and must be handled with care to ensure safety.
未来方向
There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the long-term effects of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one use, as well as its potential for abuse and addiction.
In conclusion, 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been found to possess a variety of pharmacological properties and interacts with various neurotransmitter systems in the brain. While it has several advantages for use in lab experiments, it is important to handle it with care due to its controlled substance status. There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, including further studies on its mechanism of action and potential therapeutic applications.
合成方法
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the reductive amination reaction. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with methylamine and formaldehyde in the presence of a reducing agent.
科学研究应用
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including stimulant, euphoric, and empathogenic effects. It has also been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
属性
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-3-2-8-18(10-11)15(19)7-5-12-4-6-13(16)14(17)9-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQZOTWCGJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
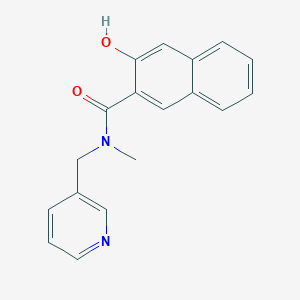
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

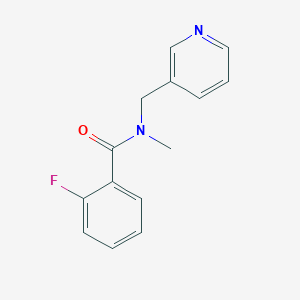

![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
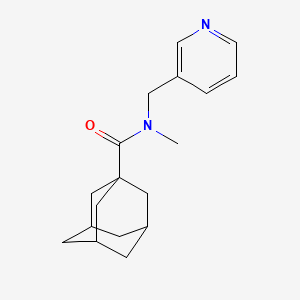
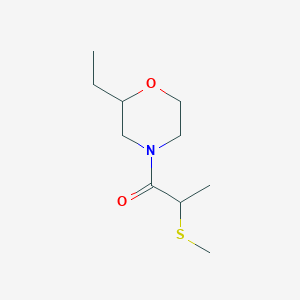
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)